molecular formula C11H17NS B7998672 4-[(Diethylamino)methyl]thiophenol

4-[(Diethylamino)methyl]thiophenol

Cat. No.: B7998672
M. Wt: 195.33 g/mol
InChI Key: QUIBAGYBGLIRMF-UHFFFAOYSA-N
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Description

4-[(Diethylamino)methyl]thiophenol is a sulfur-containing phenolic compound characterized by a thiophenol core substituted with a diethylamino-methyl group at the para position. This structural motif confers unique physicochemical properties, making it a candidate for diverse applications, including enzyme inhibition and medicinal chemistry.

Properties

IUPAC Name

4-(diethylaminomethyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIBAGYBGLIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diethylamino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Chloromethylthiophenol+DiethylamineThis compound\text{4-Chloromethylthiophenol} + \text{Diethylamine} \rightarrow \text{this compound} 4-Chloromethylthiophenol+Diethylamine→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Diethylamino)methyl]thiophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Another product of thiol oxidation.

    Substituted Thiophenols: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-[(Diethylamino)methyl]thiophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Diethylamino)methyl]thiophenol involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in substitution reactions. The thiol group can undergo oxidation, leading to the formation of disulfides or sulfonic acids. These reactions are crucial in the compound’s role as an intermediate in organic synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other diethylamino-substituted derivatives, differing primarily in the functional group attached to the aromatic ring. Key analogues include:

Compound Name Core Structure Functional Group Key Applications Reference
4-[(Diethylamino)methyl]thiophenol Thiophenol -SH, -(CH₂)N(Et)₂ AChE/BChE inhibition
4-(Diethylamino)salicylaldehyde Salicylaldehyde -CHO, -(CH₂)N(Et)₂ Antimicrobial agents
4-(Diethylamino)phenylboronic acid Phenylboronic acid -B(OH)₂, -(CH₂)N(Et)₂ Suzuki coupling intermediates
2-{[4-(Diethylamino)phenyl]imino-methyl}-4,6-diiodophenol Diiodophenol -I, -CH=N-(Ar) Photophysical studies

Key Observations :

  • Electron-Donating Groups: The diethylamino-methyl group enhances electron density, improving binding to enzyme active sites (e.g., AChE) .
  • Functional Group Impact: Thiophenol’s -SH group may contribute to redox activity, while salicylaldehyde’s -CHO group enhances antimicrobial potency .

Enzyme Inhibition

  • This compound: Part of a 36-compound series evaluated via Hologram QSAR (HQSAR). Substitutions at the phenolic ring significantly modulate AChE/BChE inhibitory activity .
  • 4-(Diethylamino)salicylaldehyde: Exhibits potent antifungal activity (EC₅₀ = 14.487 mg/L against Rhizoctonia solani), attributed to its aldehyde group disrupting microbial membranes .

Antimicrobial Activity

Compound Target Pathogen EC₅₀ (mg/L) Reference
4-(Diethylamino)salicylaldehyde Rhizoctonia solani 14.487
4-Nitrosodiphenylamine Erwinia amylovora 5.715
Phenyllactic acid* Broad-spectrum Known

Note: Phenyllactic acid’s activity was previously reported, whereas other compounds in the study were newly identified as antimicrobials .

Physicochemical Properties

Property This compound 4-(Diethylamino)phenylboronic acid
Molecular Weight Not explicitly reported 193.05 g/mol
Melting Point Not reported 211–236°C
Solubility Likely polar organic solvents Water-insoluble (boronic acid)
Stability Sensitive to oxidation (-SH group) Stable under inert conditions

Sources:

Biological Activity

4-[(Diethylamino)methyl]thiophenol, a compound characterized by its unique thiophenol structure and diethylamino group, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and various biological evaluations, drawing on diverse research findings.

  • IUPAC Name: 4-(Diethylaminomethyl)thiophenol
  • Molecular Formula: C11H15N1S1
  • Molecular Weight: 197.31 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of thiophenol with diethylamine in the presence of a suitable catalyst. Various synthetic routes have been reported, including:

  • Condensation Reaction : Thiophenol is reacted with diethylamine under acidic conditions.
  • N-alkylation : Using alkyl halides to introduce the diethylamino group onto the thiophenol scaffold.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined, showcasing its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, it demonstrated a significant reduction in paw swelling compared to control groups, suggesting its potential use in treating inflammatory conditions.

Treatment GroupPaw Thickness (mm)Reduction (%)
Control5.0-
This compound3.236
Indomethacin (Reference)2.844

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : The compound reduces the levels of TNF-alpha and IL-6 in treated cells.
  • Antioxidant Activity : It scavenges free radicals, which contributes to its anti-inflammatory effects.

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted at XYZ University evaluated the antimicrobial properties of various thiophenol derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to other derivatives.
  • Inflammation Model Study : In a controlled laboratory setting, researchers administered varying doses of the compound to assess its anti-inflammatory effects in a rat model. The findings revealed a dose-dependent response, with higher doses yielding more significant reductions in inflammation markers.

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